Cas no 18483-64-2 (5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one)

5,7-Dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one is a complex flavonoid derivative characterized by its unique structural features, including a chromen-2-one core substituted with hydroxyl, phenyl, and prenyl-derived functional groups. This compound exhibits potential biological activity due to its polyphenolic and lipophilic moieties, which may enhance interactions with cellular targets. Its structural complexity offers opportunities for research in medicinal chemistry, particularly in studying structure-activity relationships for antioxidant, anti-inflammatory, or enzyme inhibitory effects. The presence of both hydrophilic (hydroxy) and hydrophobic (prenyl, phenyl) groups contributes to balanced solubility properties, facilitating formulation studies. This molecule serves as a valuable scaffold for further chemical modifications to explore pharmacological applications.
5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one structure
18483-64-2 structure
Product Name:5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one
CAS No:18483-64-2
MF:C25H26O5
MW:406.470947742462
CID:1382443
PubChem ID:5281419
Update Time:2025-06-08

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one
    • 2H-1-benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-6-(3-methyl-1-oxobutyl)-4-phenyl-
    • 2H-1-Benzopyran-2-one, 5,7-dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one
    • 4-Phenyl-5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one
    • 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one
    • Mammeisin
    • Mammea A/AA
    • CHEMBL194485
    • NSC781046
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methylbutyryl)-4-phenylcoumarin
    • 5,7-Dihydroxy-8-isopentenyl-6-isovaleroyl-4-phenylcoumarin
    • AKOS040752922
    • DTXSID20171665
    • LMPK12100002
    • 18483-64-2
    • 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-6-(3-methyl-1-oxobutyl)-4-phenyl-2H-1-benzopyran-2-one, 9CI
    • C09275
    • CHEBI:69990
    • 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenyl-chromen-2-one
    • SCHEMBL6913744
    • BDBM50483571
    • Q27138334
    • NSC-781046
    • 5,7-Dihydroxy-8-(3-methyl-but-2-enyl)-6-(3-methyl-butyryl)-4-phenyl-chromen-2-one
    • ConMedNP.1464
    • Inchi: 1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3
    • InChI Key: JIFOADIANOIMSK-UHFFFAOYSA-N
    • SMILES: O1C(C=C(C2C=CC=CC=2)C2C(=C(C(CC(C)C)=O)C(=C(C/C=C(\C)/C)C1=2)O)O)=O

Computed Properties

  • Exact Mass: 406.17808
  • Monoisotopic Mass: 406.17802393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • PSA: 83.83

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one Pricemore >>

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Additional information on 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-en-1-yl)-4-phenyl-2H-chromen-2-one

5,7-Dihydroxy-6-(3-Methylbutanoyl)-8-(3-Methylbut-2-en-1-yl)-4-Phenyl-2H-Chromen-2-One (CAS No. 18483-64-2): Structural Insights and Pharmacological Applications

This 5,7-dihydroxy substituted chromen-one derivative (CAS No. 18483-64-2) represents a unique member of the coumarin family with an intriguing combination of structural features. The compound's core coumarin skeleton is adorned with a phenyl group at position 4 and two distinct branched alkyl substituents: a 3-methylbutanoyl moiety at C6 and a 3-methylbut--en--1--yl group at C8. This configuration creates a complex three-dimensional structure that exhibits notable stability under physiological conditions while maintaining reactivity for potential biochemical interactions.

The stereochemistry of the compound's cis-/trans- isomeric sites has been recently investigated in studies published in the Journal of Medicinal Chemistry. Researchers employed X-ray crystallography and computational docking analyses to demonstrate how the specific arrangement of these substituents enhances binding affinity to target proteins such as cyclooxygenase (COX) isoforms. The presence of both hydroxyl groups at positions 5 and 7 facilitates hydrogen bonding networks critical for molecular recognition processes, while the branched alkyl chains contribute hydrophobic interactions that stabilize protein-ligand complexes.

Innovative synthetic approaches have emerged in the past two years to improve the accessibility of this compound. A 2023 study in ACS Sustainable Chemistry & Engineering reported a microwave-assisted synthesis protocol using green solvents, achieving 90% yield with reduced reaction times compared to traditional methods. The key step involves condensation between substituted phenolic compounds and β-keto esters under solvent-free conditions, followed by regioselective acylation using acid chlorides derived from branched aliphatic precursors.

Biochemical evaluations published in Nature Communications (2024) revealed significant antioxidant activity through its ability to scavenge free radicals and inhibit lipid peroxidation. The conjugated π-system formed by the chromen skeleton and phenyl substituent enables efficient electron transfer mechanisms, which were quantified using DPPH radical assays showing IC₅₀ values as low as 0.8 μM. This property makes it particularly promising for neuroprotective applications, as demonstrated in in vitro models of Parkinson's disease where it protected dopaminergic neurons from oxidative stress-induced apoptosis.

Clinical translational research highlighted in a 2024 issue of Pharmaceuticals identified this compound's potential as an anti-inflammatory agent through dual inhibition of COX isoforms and lipoxygenase pathways. Experimental data showed potent suppression of prostaglandin E₂ production in LPS-stimulated macrophages without causing gastrointestinal toxicity observed with conventional NSAIDs. The methyl branches on both acyl and alkenyl groups were found to modulate metabolic stability, extending plasma half-life by approximately 5 hours compared to unsubstituted analogs.

In oncology studies published in Cancer Letters (January 2025), this compound exhibited selective cytotoxicity toward human glioblastoma cells via induction of endoplasmic reticulum stress and apoptosis activation. Mechanistic investigations revealed interaction with GRP78 chaperone proteins leading to unfolded protein response (UPR) activation, which was validated through western blot analysis showing increased phosphorylation levels of eIF₂α and cleaved caspase 3/7 activity markers.

The compound's pharmacokinetic profile was recently optimized through prodrug strategies outlined in a collaborative study between MIT and Pfizer researchers (Journal of Controlled Release, March 2025). By esterifying the hydroxyl groups with PEG derivatives, they achieved enhanced solubility (up to 15 mM in aqueous solutions) while maintaining therapeutic efficacy. This formulation demonstrated superior tumor penetration in orthotopic xenograft models compared to conventional formulations.

Safety assessments conducted under Good Laboratory Practice guidelines confirmed minimal genotoxicity using Ames test protocols (Archives of Toxicology, April 2025). Acute toxicity studies in murine models indicated an LD₅₀ exceeding 500 mg/kg when administered intraperitoneally, while chronic exposure studies over eight weeks showed no significant organ pathology or hematological abnormalities at therapeutic doses up to 100 mg/kg/day.

Ongoing investigations into its mechanism involve nuclear magnetic resonance spectroscopy (1H NMR) analysis revealing conformational flexibility at the C8 substituent's double bond region. This dynamic behavior was correlated with improved cell membrane permeability observed through parallel artificial membrane permeability assay (PAMPA) experiments conducted by University College London researchers (Scientific Reports, June 2025).

The compound's unique spectral characteristics - including UV absorption maxima at ~310 nm and characteristic IR peaks at ~1690 cm⁻¹ corresponding to its conjugated carbonyl system - have enabled precise quantification methods using high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD). These analytical parameters were validated according to ICH guidelines for pharmaceutical quality control standards.

Preliminary clinical trials reported in July 2025 conference proceedings from the American Chemical Society demonstrate promising results as an adjunct therapy for chemotherapy-induced neuropathy. Patients receiving encapsulated formulations showed reduced pain scores by ~40% compared to control groups without interfering with primary anticancer drug efficacy profiles.

This multifunctional molecule continues to be actively researched across multiple therapeutic areas due to its exceptional chemical stability combined with versatile biological activities. Its distinct structural features make it an ideal scaffold for further medicinal chemistry optimization through strategic substitution patterns targeting specific disease pathways while maintaining compliance with pharmacokinetic requirements essential for clinical development programs.

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